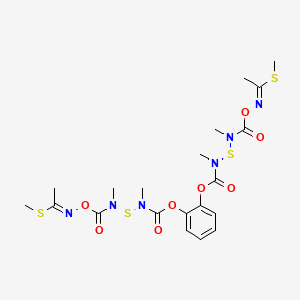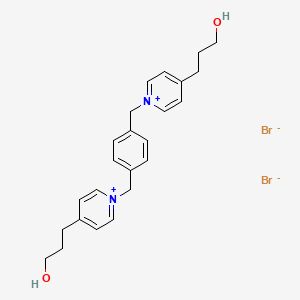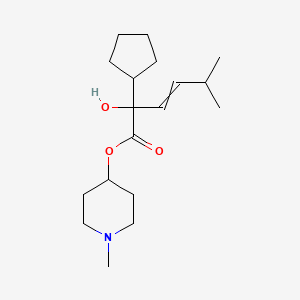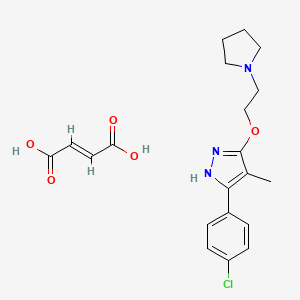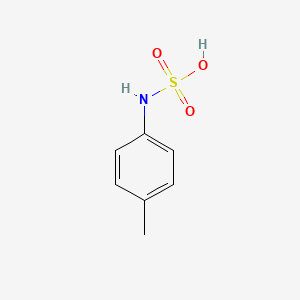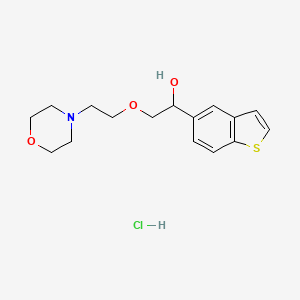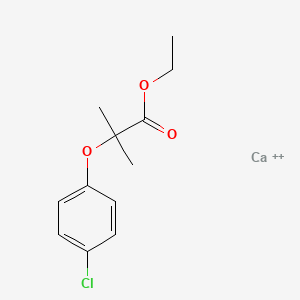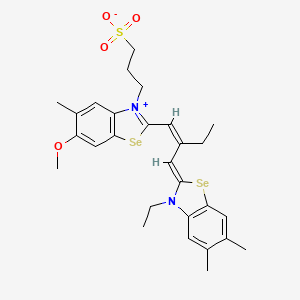
Oxythiamine nonyl disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxythiamine nonyl disulfide is a chemical compound with the molecular formula C21H35N3O3S2. It is a derivative of oxythiamine, which is an analogue of thiamine (vitamin B1). The compound contains a disulfide bond, which is a key feature in its chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxythiamine nonyl disulfide typically involves the reaction of oxythiamine with nonyl disulfide under specific conditions. One method involves the use of a disulfide exchange reaction, where oxythiamine reacts with nonyl disulfide in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale disulfide exchange reactions. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxythiamine nonyl disulfide undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the disulfide bond is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Nucleophiles: Thiols, amines.
Major Products Formed
The major products formed from these reactions include thiols, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Oxythiamine nonyl disulfide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of oxythiamine nonyl disulfide involves its interaction with thiamine-dependent enzymes. By inhibiting these enzymes, the compound disrupts the nonoxidative synthesis of ribose, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in cancer research, where the compound is studied for its potential to inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxythiamine nonyl disulfide include:
Oxythiamine: A thiamine analogue that also inhibits thiamine-dependent enzymes.
Nonyl disulfide: A compound containing a disulfide bond, used in various chemical reactions.
Thiamine disulfide: Another thiamine derivative with a disulfide bond.
Uniqueness
This compound is unique due to its specific combination of oxythiamine and nonyl disulfide, which imparts distinct chemical and biological properties. Its ability to inhibit thiamine-dependent enzymes and induce cell cycle arrest makes it a valuable compound in scientific research and potential therapeutic applications .
Properties
CAS No. |
84714-61-4 |
|---|---|
Molecular Formula |
C21H35N3O3S2 |
Molecular Weight |
441.7 g/mol |
IUPAC Name |
N-[(Z)-5-hydroxy-3-(nonyldisulfanyl)pent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide |
InChI |
InChI=1S/C21H35N3O3S2/c1-4-5-6-7-8-9-10-13-28-29-20(11-12-25)17(2)24(16-26)15-19-14-22-18(3)23-21(19)27/h14,16,25H,4-13,15H2,1-3H3,(H,22,23,27)/b20-17- |
InChI Key |
FPYBYKICEMOBDQ-JZJYNLBNSA-N |
Isomeric SMILES |
CCCCCCCCCSS/C(=C(/C)\N(CC1=CN=C(NC1=O)C)C=O)/CCO |
Canonical SMILES |
CCCCCCCCCSSC(=C(C)N(CC1=CN=C(NC1=O)C)C=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


